![molecular formula C11H18ClNOS B1396428 [1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride CAS No. 1332529-11-9](/img/structure/B1396428.png)
[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride
Übersicht
Beschreibung
1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride, also known as O-TMP, is a novel small molecule developed as a potential therapeutic agent for a variety of diseases. O-TMP is a derivative of piperidine, which has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. O-TMP has been shown to have a wide range of biological activities and has been studied for its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : Several studies have focused on synthesizing various compounds related to piperidine derivatives, employing different techniques and characterizing them using spectroscopy and crystallography. For example, Girish et al. (2008) synthesized [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a compound similar in structure to the subject compound, using condensation methods and characterized it using X-ray crystallography (Girish et al., 2008).
Crystal Structure Analysis : The crystal structures of related compounds, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, have been extensively studied. These analyses reveal details like monoclinic crystal classes, cell parameters, and chair conformations of the piperidine rings, providing insights into the molecular structure and stability of these compounds (Benakaprasad et al., 2007).
Chemical Transformations and Applications
Chemical Transformations : Research like that of Vervisch et al. (2012) demonstrates the use of non-activated aziridines, similar in structure to the piperidine derivatives, in synthesizing novel compounds through microwave-assisted ring expansion and radical-induced translocation, indicating potential applications in synthetic chemistry (Vervisch et al., 2012).
Impurity Identification in Pharmaceutical Products : Investigations into impurities in pharmaceuticals, such as cloperastine hydrochloride (a piperidine derivative), help in developing methods for the quantitative analysis of these impurities, ensuring the purity and safety of pharmaceutical products (Liu et al., 2020).
Catalytic and Biological Properties
Catalysis : Studies like those by Dönges et al. (2014) explore the use of piperidine derivatives in catalyzing oxidative cyclization reactions, highlighting their potential as catalysts in organic synthesis (Dönges et al., 2014).
Antimicrobial Activities : Research by Ovonramwen et al. (2019) focuses on synthesizing and characterizing piperidine derivatives for microbial activity screening. These studies demonstrate the potential of such compounds in developing new antimicrobial agents (Ovonramwen et al., 2019).
Eigenschaften
IUPAC Name |
[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c13-9-10-3-1-5-12(7-10)8-11-4-2-6-14-11;/h2,4,6,10,13H,1,3,5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMJRHOLCHTKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CS2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



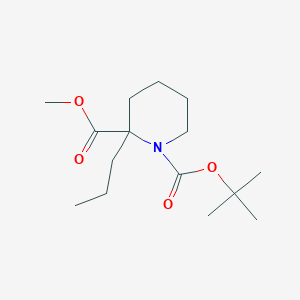
![Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate](/img/structure/B1396348.png)
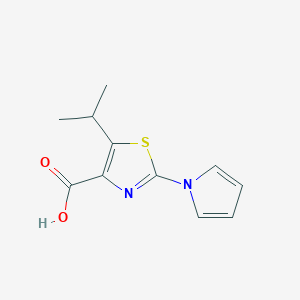
![tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1396352.png)



![4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1396358.png)
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1396359.png)
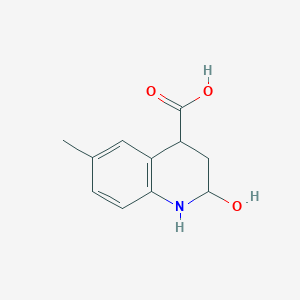

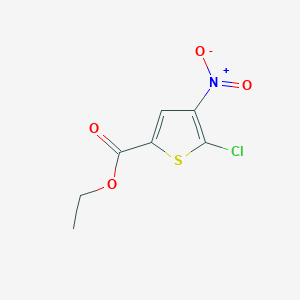
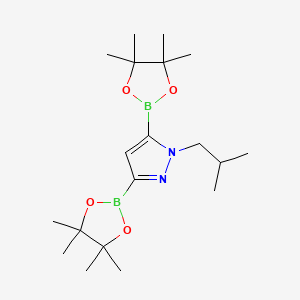
![2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1396368.png)